molecular formula C25H27N3O4 B442456 10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B442456
M. Wt: 433.5g/mol
InChI Key: UXKCHHHHPPYGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepine derivatives. Benzodiazepines are known for their significant effects on the central nervous system, often used as anxiolytics, sedatives, and anticonvulsants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through a multi-component reaction involving o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde. This reaction is often catalyzed by various agents such as silica-supported fluoroboric acid or propylphosphonic anhydride (T3P®) . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve microwave-assisted synthesis, which enhances reaction rates and yields. The use of silica-supported catalysts and microwave irradiation has been shown to be effective in producing high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepine derivatives, which can have different pharmacological properties .

Scientific Research Applications

10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

10-ISOBUTYRYL-3,3-DIMETHYL-11-(4-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines .

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5g/mol

IUPAC Name

9,9-dimethyl-5-(2-methylpropanoyl)-6-(4-nitrophenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H27N3O4/c1-15(2)24(30)27-20-8-6-5-7-18(20)26-19-13-25(3,4)14-21(29)22(19)23(27)16-9-11-17(12-10-16)28(31)32/h5-12,15,23,26H,13-14H2,1-4H3

InChI Key

UXKCHHHHPPYGOV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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